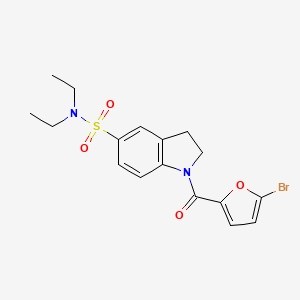![molecular formula C13H15ClN2O2 B7480155 1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)
1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. It has been synthesized and studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This makes it a potential tool for studying the role of this receptor in various neurological disorders such as schizophrenia, ADHD, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act as a dopamine D4 receptor antagonist, blocking the binding of dopamine to this receptor. This can lead to changes in the activity of neurons that are regulated by this receptor, which may have implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone have not been extensively studied. However, it has been shown to have an effect on the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This suggests that it may have potential applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone in lab experiments is its potential specificity for the dopamine D4 receptor. This can allow researchers to study the role of this receptor in various neurological disorders in a more targeted manner. However, one limitation is the lack of extensive research on the biochemical and physiological effects of this compound, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone. One direction is to study its potential applications in the treatment of various neurological disorders, particularly those involving the dopamine D4 receptor. Another direction is to investigate its mechanism of action in more detail, which may provide insights into the regulation of mood, cognition, and behavior. Additionally, research on the biochemical and physiological effects of this compound may help to identify potential limitations and applications for lab experiments.
Synthesemethoden
The synthesis of 1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield 1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorobenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCVWLEUUWSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)


![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)